Cas no 1730-23-0 (1-Chloro-1,2-difluoro-1,4-pentadiene)

1-Chloro-1,2-difluoro-1,4-pentadiene 化学的及び物理的性質
名前と識別子
-
- 1-Chloro-1,2-difluoropenta-1,4-diene
- 1,4-Pentadiene,1-chloro-1,2-difluoro-
- 1-Chloro-1,2-difluoro-1,4-pentadiene
- (1Z)-1-chloro-1,2-difluoropenta-1,4-diene
- 1-CHLORO-1,2-DIFLUORO-1,4-PENTADIENE, 97% MIN.
- 1730-23-0
- (Z)-1-chloro-1,2-difluoropenta-1,4-diene
- SCHEMBL21159757
- AKOS015848842
-
- MDL: MFCD03094212
- インチ: InChI=1S/C5H5ClF2/c1-2-3-4(7)5(6)8/h2H,1,3H2/b5-4+
- InChIKey: DNVLBCKCKFFSTP-SNAWJCMRSA-N
- ほほえんだ: C=CC/C(=C(/Cl)\F)/F
計算された属性
- せいみつぶんしりょう: 138.00500
- どういたいしつりょう: 138.0047842g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 118
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- 密度みつど: 1.141
- ふってん: 78.5
- フラッシュポイント: 9.4°C
- 屈折率: 1.3992
- PSA: 0.00000
- LogP: 2.90940
1-Chloro-1,2-difluoro-1,4-pentadiene セキュリティ情報
- 危害声明: Flammable
- 危険レベル:IRRITANT, FLAMMABLE
1-Chloro-1,2-difluoro-1,4-pentadiene 税関データ
- 税関コード:2903799090
- 税関データ:
中国税関コード:
2903799090概要:
2903799090他の非環状炭化水素ハロゲン化誘導体(2種以上の異なるハロゲンを含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
要約:
2903799090は、2つ以上の異なるハロゲンを含む非環状炭化水素のハロゲン化誘導体である。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
1-Chloro-1,2-difluoro-1,4-pentadiene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C585455-100mg |
1-Chloro-1,2-difluoro-1,4-pentadiene |
1730-23-0 | 100mg |
$ 160.00 | 2022-06-06 | ||
TRC | C585455-10mg |
1-Chloro-1,2-difluoro-1,4-pentadiene |
1730-23-0 | 10mg |
$ 50.00 | 2022-06-06 | ||
TRC | C585455-50mg |
1-Chloro-1,2-difluoro-1,4-pentadiene |
1730-23-0 | 50mg |
$ 115.00 | 2022-06-06 |
1-Chloro-1,2-difluoro-1,4-pentadiene 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
1-Chloro-1,2-difluoro-1,4-pentadieneに関する追加情報
Introduction to 1-Chloro-1,2-difluoro-1,4-pentadiene (CAS No. 1730-23-0)
1-Chloro-1,2-difluoro-1,4-pentadiene, with the CAS number 1730-23-0, is a multifunctional organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its chlorine and fluorine substituents, which impart distinct chemical properties and reactivity profiles.
The molecular formula of 1-Chloro-1,2-difluoro-1,4-pentadiene is C5H5ClF2, and its molecular weight is approximately 148.54 g/mol. The compound's structure consists of a pentadiene backbone with a chlorine atom and two fluorine atoms attached to the terminal carbon atoms. This arrangement provides a combination of conjugated double bonds and halogen substituents, making it an interesting subject for both fundamental research and practical applications.
In the realm of pharmaceutical research, 1-Chloro-1,2-difluoro-1,4-pentadiene has been explored for its potential as a precursor in the synthesis of novel drugs. The presence of halogen substituents can significantly influence the pharmacological properties of molecules, such as their solubility, stability, and biological activity. Recent studies have shown that compounds derived from 1-Chloro-1,2-difluoro-1,4-pentadiene exhibit promising anti-inflammatory and antimicrobial properties, making them potential candidates for drug development.
Beyond pharmaceuticals, 1-Chloro-1,2-difluoro-1,4-pentadiene has found applications in materials science. The compound's conjugated double bonds make it suitable for polymerization reactions, leading to the formation of novel polymers with unique physical and chemical properties. These polymers can be used in various industries, including electronics, coatings, and adhesives. For instance, researchers have developed fluorinated polymers derived from 1-Chloro-1,2-difluoro-1,4-pentadiene that exhibit excellent thermal stability and chemical resistance.
In the field of chemical synthesis, 1-Chloro-1,2-difluoro-1,4-pentadiene serves as a versatile building block for the preparation of complex organic molecules. Its reactivity can be harnessed through various synthetic transformations, such as nucleophilic substitution reactions and cross-coupling reactions. These reactions allow chemists to introduce a wide range of functional groups into the molecule, thereby expanding its utility in synthetic chemistry.
The environmental impact of chemicals is an important consideration in their development and application. Recent studies have focused on the environmental fate and toxicity of 1-Chloro-1,2-difluoro-1,4-pentadiene. While preliminary data suggest that the compound has low toxicity to aquatic organisms at environmentally relevant concentrations, further research is needed to fully understand its long-term effects on ecosystems. Efforts are also underway to develop more sustainable synthesis methods for this compound to minimize its environmental footprint.
In conclusion, 1-Chloro-1,2-difluoro-1,4-pentadiene (CAS No. 1730-23-0) is a versatile organic compound with a wide range of potential applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure and reactivity make it an attractive candidate for further research and development. As new studies continue to uncover its properties and applications, this compound is likely to play an increasingly important role in various scientific and industrial fields.
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